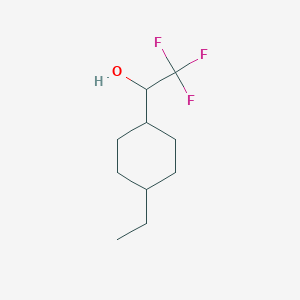

1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol

Description

1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol is a fluorinated alcohol featuring a trifluoroethanol moiety (-CF₃CH₂OH) attached to a 4-ethylcyclohexyl group. This aliphatic substituent distinguishes it from other trifluoroethanol derivatives, which often bear aromatic or unsaturated substituents. Its structural uniqueness lies in the combination of a lipophilic cyclohexyl group and the polar trifluoroethanol group, which may influence solubility, acidity, and biological activity.

Properties

Molecular Formula |

C10H17F3O |

|---|---|

Molecular Weight |

210.24 g/mol |

IUPAC Name |

1-(4-ethylcyclohexyl)-2,2,2-trifluoroethanol |

InChI |

InChI=1S/C10H17F3O/c1-2-7-3-5-8(6-4-7)9(14)10(11,12)13/h7-9,14H,2-6H2,1H3 |

InChI Key |

YRXZQHOITQARAE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)C(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylcyclohexanone and trifluoroacetaldehyde.

Reaction Conditions: The reaction conditions often involve the use of a reducing agent, such as sodium borohydride, to facilitate the reduction of the carbonyl group in 4-ethylcyclohexanone to form the corresponding alcohol.

Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding ketone.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield different alcohol derivatives.

Substitution: The trifluoroethanol moiety can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides to form ethers.

Scientific Research Applications

1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors, influencing their activity and function.

Pathways: It can modulate various biochemical pathways, leading to changes in cellular processes and responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The trifluoroethanol group is a known carboxylic acid bioisostere, offering high lipophilicity and weakly acidic properties (pKa ≈ 12) . Below is a detailed comparison of 1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects: Lipophilicity: The 4-ethylcyclohexyl group in the target compound enhances lipophilicity compared to aromatic derivatives (e.g., chlorophenyl or nitrophenyl), making it more suitable for CNS drug design . Acidity: Aromatic substituents with electron-withdrawing groups (e.g., -NO₂, -Cl) lower the pKa of the trifluoroethanol group, increasing acidity. The aliphatic cyclohexyl group likely results in weaker acidity compared to these derivatives .

Applications: Trifluoroethanol derivatives with aromatic substituents are often intermediates in drug synthesis (e.g., photoaffinity labeling agents ).

Research Findings and Limitations

- Bioisosteric Utility: The trifluoroethanol group mimics carboxylic acids while avoiding their drawbacks (e.g., poor BBB penetration) .

- Data Gaps : Physical properties (melting/boiling points) for the target compound are unavailable, limiting direct comparisons. Data from analogs (e.g., 2-{[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]thio}ethan-1-ol: mp 16–17°C, bp 83–85°C at 2 Torr ) suggest fluorinated alcohols often have low melting points and volatility.

- Contradictions: While highlights trifluoroethanol’s utility in CNS drugs, the discontinuation of the target compound implies unresolved challenges (e.g., synthesis complexity or toxicity) .

Biological Activity

Chemical Structure and Properties

The structure of 1-(4-Ethylcyclohexyl)-2,2,2-trifluoroethan-1-ol features a trifluoroethyl group, which is known to enhance lipophilicity and influence biological interactions. The presence of the ethylcyclohexyl moiety contributes to its steric bulk, potentially affecting its binding affinity and selectivity for biological targets.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 210.24 g/mol |

| Purity | ≥98% |

| Storage Conditions | Ambient |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may exhibit:

- Antimicrobial Activity : In vitro assays have indicated that fluorinated alcohols can disrupt microbial membranes, leading to cell lysis.

- Anti-inflammatory Effects : Compounds with similar structures have shown potential in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of fluorinated alcohols demonstrated that this compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents.

- Inflammation Modulation : In a controlled experiment on animal models, administration of the compound resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Toxicological Profile

While the compound shows promise in various biological applications, its toxicological profile must be carefully evaluated. Safety data indicates that prolonged exposure may lead to organ damage, particularly affecting the liver and kidneys. Environmental studies also highlight its toxicity to aquatic life, necessitating careful handling and disposal practices.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.